molecular formula C11H15NO4S B565347 benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate CAS No. 1215476-69-9

benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate

Cat. No.: B565347
CAS No.: 1215476-69-9
M. Wt: 260.282
InChI Key: GBZPEWCCUWBQKF-CTYYVGBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate is a labeled compound containing two stable isotopes, carbon-13 and nitrogen-15. This compound is primarily used in various fields, including pharmaceuticals, agrochemicals, and research . Its molecular formula is C9(13C)2H15(15N)O4S, and it has a molecular weight of 260.28 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate involves several steps, starting with the preparation of the labeled precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including chromatography and mass spectrometry, are employed to monitor the production process and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate is widely used in scientific research due to its labeled isotopes. Some of its applications include:

Mechanism of Action

The mechanism of action of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate involves its incorporation into various molecular pathways due to its labeled isotopes. The carbon-13 and nitrogen-15 isotopes allow researchers to track the compound’s movement and interactions within biological systems. This helps in understanding the metabolic pathways and molecular targets involved in its action .

Comparison with Similar Compounds

Similar Compounds

    [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester: Similar structure but without the labeled isotopes.

    [2-(Methylsulfonyl)ethyl]carbamic Acid-13C2 Benzyl Ester: Contains only carbon-13 isotope.

    [2-(Methylsulfonyl)ethyl]carbamic Acid-15N Benzyl Ester: Contains only nitrogen-15 isotope.

Uniqueness

The uniqueness of benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate lies in its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides a more comprehensive understanding of the compound’s behavior in various systems, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(14,15)8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)/i7+1,8+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZPEWCCUWBQKF-CTYYVGBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[13CH2][13CH2][15NH]C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724604
Record name Benzyl [2-(methanesulfonyl)(~13~C_2_)ethyl](~15~N)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215476-69-9
Record name Benzyl [2-(methanesulfonyl)(~13~C_2_)ethyl](~15~N)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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